molecular formula C8H9ClN2O3S B140525 2-chloro-N-(3-sulfamoylphenyl)acetamide CAS No. 135202-69-6

2-chloro-N-(3-sulfamoylphenyl)acetamide

Cat. No.: B140525
CAS No.: 135202-69-6
M. Wt: 248.69 g/mol
InChI Key: GOSZWXQMJCRQFQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-sulfamoylphenyl)acetamide is a chemical compound known for its diverse applications in medicinal chemistry and pharmaceutical research. It is characterized by the presence of a chloro group, a sulfamoyl group, and an acetamide moiety, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-(3-sulfamoylphenyl)acetamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH and temperature of the body’s tissues, the presence of other compounds, and the specific characteristics of the compound’s targets.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-(3-sulfamoylphenyl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, where it exerts its effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and enzymes, influencing its overall activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-sulfamoylphenyl)acetamide typically involves the acylation of 3-aminosulfanilamide with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(3-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Chloro-N-(4-sulfamoylphenyl)acetamide
  • 4-Chloro-N-(3-sulfamoylphenyl)benzamide
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Comparison: 2-Chloro-N-(3-sulfamoylphenyl)acetamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various molecular targets, making it a valuable compound for targeted drug design and development .

Properties

IUPAC Name

2-chloro-N-(3-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-2-1-3-7(4-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSZWXQMJCRQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407395
Record name 2-Chloro-N-(3-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135202-69-6
Record name 2-Chloro-N-(3-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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